Dihydrotentoxin

描述

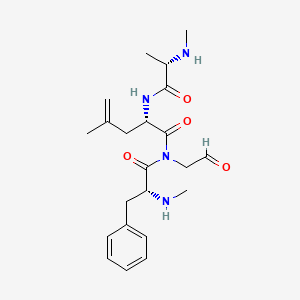

Structure

3D Structure

属性

CAS 编号 |

54987-63-2 |

|---|---|

分子式 |

C22H32N4O4 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

(2S)-4-methyl-N-[(2R)-2-(methylamino)-3-phenylpropanoyl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-(2-oxoethyl)pent-4-enamide |

InChI |

InChI=1S/C22H32N4O4/c1-15(2)13-19(25-20(28)16(3)23-4)22(30)26(11-12-27)21(29)18(24-5)14-17-9-7-6-8-10-17/h6-10,12,16,18-19,23-24H,1,11,13-14H2,2-5H3,(H,25,28)/t16-,18+,19-/m0/s1 |

InChI 键 |

KMJMUFMAMDFUQZ-UHOSZYNNSA-N |

SMILES |

CC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC(=C)C)C(=O)N(CC=O)C(=O)[C@@H](CC1=CC=CC=C1)NC)NC |

规范 SMILES |

CC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC |

其他CAS编号 |

54987-63-2 |

同义词 |

cyclo(N-methyl-Ala-Leu-N-methyl-Phe-Gly) cyclo(N-methyl-alanyl-leucyl-N-methyl-phenylalanyl-glycyl) dihydrotentoxin |

产品来源 |

United States |

Foundational & Exploratory

Dihydrotentoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Alternaria Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotentoxin, a cyclic tetrapeptide produced by various species of the fungal genus Alternaria, stands as a direct biosynthetic precursor to the well-known phytotoxin, tentoxin.[1] While much of the scientific focus has been directed towards tentoxin due to its pronounced biological activities, understanding the discovery, isolation, and properties of this compound is crucial for a comprehensive grasp of Alternaria secondary metabolism and for the development of novel bioactive compounds. This technical guide provides an in-depth overview of the current knowledge on this compound, including its discovery, biosynthetic pathway, and proposed experimental protocols for its isolation and characterization. This document also highlights the existing knowledge gaps, particularly concerning its specific biological activity and detailed spectral data, to guide future research endeavors.

Discovery and Significance

This compound was identified as a key intermediate in the biosynthesis of tentoxin by Alternaria alternata.[1] Its discovery was pivotal in elucidating the enzymatic machinery responsible for the production of this class of mycotoxins. As the immediate precursor, this compound shares the same core cyclic tetrapeptide structure as tentoxin, with the only difference being the saturation of the dehydrophenylalanine residue. The study of this compound is significant for several reasons:

-

Understanding Mycotoxin Biosynthesis: Its role as a precursor provides a window into the enzymatic steps and genetic regulation of tentoxin production in Alternaria species.

-

Potential for Novel Bioactives: The structural similarity to tentoxin suggests that this compound itself may possess biological activities of interest, or it could serve as a scaffold for the semisynthesis of novel compounds with agricultural or pharmaceutical applications.

-

Analytical Standards: Pure this compound is essential as an analytical standard for its accurate detection and quantification in food and feed, where it can co-occur with tentoxin.

Biosynthesis of this compound in Alternaria

The biosynthesis of this compound in Alternaria species is a complex process mediated by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS), in conjunction with a cytochrome P450 monooxygenase.[2][3]

Key Enzymatic Steps:

-

Amino Acid Activation: The precursor amino acids, L-leucine, N-methyl-L-phenylalanine, glycine, and N-methyl-L-alanine, are activated to their corresponding adenylates by specific adenylation (A) domains within the NRPS.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of peptidyl carrier protein (PCP) or thiolation (T) domains.

-

Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.

-

Cyclization and Release: The final linear tetrapeptide is cyclized and released from the NRPS enzyme by a thioesterase (TE) or terminal condensation-like (CT) domain, yielding this compound.

-

Conversion to Tentoxin: this compound is subsequently converted to tentoxin by a separate enzymatic oxidation step, which introduces the double bond in the methylphenylalanine residue.[1]

Experimental Protocols

Fungal Strain and Culture Conditions

-

Strain: Alternaria alternata or other known tentoxin-producing Alternaria species.

-

Media: Potato Dextrose Broth (PDB) or a defined synthetic medium can be used for submerged fermentation.

-

Culture Conditions: Static or shake flask cultures are typically incubated at 25-28°C for 14-21 days in the dark to promote secondary metabolite production.

Isolation and Purification of this compound

The following is a generalized protocol based on methods for related mycotoxins. Optimization will be required for specific strains and culture conditions.

References

A Historical Perspective on Dihydrotentoxin Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin (DHT), a cyclic tetrapeptide mycotoxin produced by various species of the fungus Alternaria, has been a subject of scientific inquiry for decades. As a precursor to the more widely studied tentoxin, DHT shares a similar molecular scaffold and a fascinating mechanism of action, primarily targeting the chloroplast F1-ATPase. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the evolution of experimental protocols for its study, and a summary of key quantitative data. Special attention is given to its interaction with its primary molecular target, offering insights for researchers in phytopathology, bio-herbicide development, and drug discovery.

Historical Context and Discovery

Research into the phytotoxic metabolites of Alternaria species in the mid-20th century led to the isolation and characterization of tentoxin. Subsequent biosynthetic studies revealed that this compound is the immediate precursor to tentoxin. Early research, pioneered by scientists like Richard D. Durbin, focused on understanding the biosynthesis of these cyclic peptides and their effects on plants.

While a precise first discovery paper for this compound is not readily apparent in the historical literature, its existence and role as a tentoxin precursor were elucidated through studies on tentoxin biosynthesis. It was established that a non-ribosomal peptide synthase (NRPS) is responsible for the synthesis of this compound.[1] This enzyme facilitates the formation of peptide bonds between L-alanine, L-leucine, phenylalanine, and glycine, and also catalyzes the methylation of specific peptide bonds.[1]

Mechanism of Action: Inhibition of Chloroplast F1-ATPase

The primary mechanism of action for both this compound and tentoxin is the inhibition of the chloroplast F1-ATPase (CF1), a key enzyme in photosynthetic phosphorylation. This inhibition disrupts the energy supply of the plant cell, leading to chlorosis and eventual death in susceptible species.

Signaling Pathway of this compound-induced Chlorosis

The binding of this compound to the CF1 complex initiates a cascade of events leading to the observable phenotype of chlorosis. The following diagram illustrates the proposed signaling pathway.

References

Dihydrotentoxin: A Comprehensive Technical Review of its Chemical Structure and Stereochemistry

For Immediate Release

This whitepaper provides a detailed technical overview of the chemical structure and stereochemistry of Dihydrotentoxin, a cyclic tetrapeptide of significant interest to researchers, scientists, and drug development professionals. This compound serves as a crucial precursor in the biosynthesis of Tentoxin, a phytotoxin produced by several species of the fungus Alternaria. Understanding the precise three-dimensional arrangement of its constituent amino acids is fundamental to elucidating its biological activity and potential applications.

Chemical Structure

This compound is a cyclic tetrapeptide with the systematic name cyclo(L-Leucyl-N-methyl-D-Phenylalanyl-Glycyl-N-methyl-L-Alanyl). Its molecular formula is C₂₂H₃₂N₄O₄, and it has a molecular weight of 416.51 g/mol . The cyclic structure is formed by peptide bonds between the four constituent amino acid residues.

| Property | Value |

| Molecular Formula | C₂₂H₃₂N₄O₄ |

| Molecular Weight | 416.51 g/mol |

| Systematic Name | cyclo(L-Leucyl-N-methyl-D-Phenylalanyl-Glycyl-N-methyl-L-Alanyl) |

| CAS Number | Not available |

| PubChem CID | 3036979[1] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure, influencing its conformation and biological interactions. The constituent amino acids possess specific stereoisomeric forms:

-

L-Leucine: The leucine residue is in the L-configuration.

-

N-methyl-D-Phenylalanine: The N-methylated phenylalanine residue is in the D-configuration. This is a key feature, as D-amino acids are less common in naturally occurring peptides.

-

Glycine: As an achiral amino acid, glycine does not have a stereocenter.

-

N-methyl-L-Alanine: The N-methylated alanine residue is in the L-configuration.

The precise arrangement of these L- and D-amino acids, along with the N-methylation, dictates the overall three-dimensional shape of the cyclic peptide. The determination of this absolute configuration is crucial for understanding its interaction with biological targets.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound from Alternaria alternata cultures is outlined below. This protocol is based on common methods for purifying fungal secondary metabolites and may require optimization depending on the specific fungal strain and culture conditions.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Culture and Harvest: Alternaria alternata is cultured in a suitable liquid medium. After a sufficient incubation period, the mycelium is separated from the culture broth by filtration.

-

Extraction: Both the mycelium and the culture filtrate are extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC to obtain the pure compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These techniques are essential for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would provide information about the individual amino acid residues and their connectivity. Due to the lack of publicly available experimental spectra for this compound, a representative table of expected chemical shift ranges for the amino acid residues is provided based on similar cyclic peptides.

| Amino Acid Residue | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

| L-Leucine | α-H: 3.5-4.5; β-H, γ-H, δ-CH₃: 0.8-1.8 | Cα: 50-60; Cβ, Cγ, Cδ: 20-40 |

| N-methyl-D-Phenylalanine | α-H: 4.0-5.0; β-H: 2.5-3.5; N-CH₃: 2.5-3.0; Aromatic-H: 7.0-7.5 | Cα: 55-65; Cβ: 35-45; N-CH₃: 30-35; Aromatic-C: 125-140 |

| Glycine | α-H: 3.0-4.0 | Cα: 40-50 |

| N-methyl-L-Alanine | α-H: 3.5-4.5; β-CH₃: 1.0-1.5; N-CH₃: 2.5-3.0 | Cα: 50-60; Cβ: 15-25; N-CH₃: 30-35 |

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure by establishing correlations between protons and carbons, confirming the amino acid sequence and the cyclic nature of the peptide.

-

NOESY/ROESY: These experiments provide through-space correlations between protons, which are essential for determining the conformation and the relative stereochemistry of the molecule in solution.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of the molecule and confirm its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS is used to sequence the amino acid residues within the cyclic peptide. A characteristic fragmentation pattern would involve multiple cleavages of the peptide backbone.

X-ray Crystallography:

-

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule in the solid state. Obtaining suitable crystals of this compound would provide unambiguous proof of its conformation and the configuration of its stereocenters.

Biosynthesis

This compound is synthesized by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[1] The biosynthesis follows a thiotemplate-mediated mechanism.

Biosynthetic Pathway of this compound

Caption: Simplified schematic of the non-ribosomal peptide synthesis of this compound.

The NRPS enzyme is organized into modules, with each module responsible for the incorporation of a specific amino acid. The process involves the activation of the amino acids as adenylates, their tethering to the NRPS via thioester linkages, and subsequent peptide bond formation. N-methylation occurs at the alanine and phenylalanine residues, catalyzed by integrated methyltransferase domains within the NRPS.[2] The final step involves the cyclization and release of the tetrapeptide from the enzyme to yield this compound. This compound is then converted to Tentoxin by a subsequent oxidation step.[1]

Conclusion

This compound represents a fascinating example of a cyclic tetrapeptide with a defined stereochemical architecture. While its role as a precursor to Tentoxin is established, a complete understanding of its own biological activities and potential applications requires further investigation. The detailed structural and stereochemical information presented in this whitepaper provides a crucial foundation for future research in the fields of natural product chemistry, drug discovery, and chemical biology. Further studies focusing on the total synthesis, detailed conformational analysis, and biological screening of this compound and its analogs are warranted to fully unlock its scientific potential.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Dihydrotentoxin in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotentoxin, a cyclic tetrapeptide produced by various fungi, serves as the immediate precursor to the phytotoxin tentoxin. Its biosynthesis is a fascinating example of non-ribosomal peptide synthesis, orchestrated by a large, multi-domain enzyme known as this compound Synthetase. This technical guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymatic machinery, genetic regulation, and key experimental methodologies used in its study. Quantitative data is summarized for comparative analysis, and detailed diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this complex process. This document is intended to be a valuable resource for researchers investigating fungal secondary metabolism, natural product biosynthesis, and those interested in the potential applications of this compound and its derivatives in drug development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the cyclic tetrapeptide this compound has garnered significant interest due to its role as the direct precursor of tentoxin, a phytotoxin known to inhibit chloroplast F1-ATPase. This compound itself is a cyclic peptide with the systematic name cyclo(L-Leu-N-methyl-D-Phe-Gly-N-methyl-L-Ala-).[1] Its biosynthesis is not mediated by the ribosome, but rather by a large, modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).

Understanding the biosynthetic pathway of this compound is crucial for several reasons. From a fundamental scientific perspective, it provides insights into the intricate mechanisms of NRPS-mediated synthesis, including substrate selection, modification, and cyclization. For drug development professionals, knowledge of this pathway can open avenues for the discovery and engineering of novel peptide-based therapeutics. This guide will provide an in-depth exploration of the this compound biosynthetic pathway, from the genetic level to the final molecular product.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process catalyzed by the this compound Synthetase, a Non-Ribosomal Peptide Synthetase (NRPS). This large protein functions as a molecular assembly line, sequentially incorporating and modifying the constituent amino acids.

The this compound Synthetase: A Multi-Functional Enzyme

The core of the this compound biosynthetic pathway is the this compound Synthetase, a single multifunctional enzyme encoded by a gene that has been referred to as tenA or CmNps3 in the literature.[1] Like other NRPSs, this enzyme is organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.

The synthesis of this compound proceeds through the sequential action of these modules, each containing a set of catalytic domains. The key domains involved are:

-

Adenylation (A) Domain: Responsible for recognizing and activating a specific amino acid as an aminoacyl adenylate, at the expense of ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid tethered to the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

-

Methyltransferase (M) Domain: In the case of this compound, this domain is responsible for the N-methylation of specific amino acid residues within the peptide chain.

-

Epimerization (E) Domain: Catalyzes the conversion of an L-amino acid to its D-epimer, as seen with Phenylalanine in this compound.

-

Thioesterase (TE) Domain: The terminal domain that catalyzes the release of the completed peptide chain, often through cyclization.

The proposed modular organization of the this compound Synthetase is as follows, based on the final structure of this compound:

-

Module 1: Incorporates L-Leucine.

-

Module 2: Incorporates D-Phenylalanine (with N-methylation).

-

Module 3: Incorporates Glycine.

-

Module 4: Incorporates L-Alanine (with N-methylation).

The Biosynthetic Process

The biosynthesis of this compound can be broken down into the following key steps:

-

Initiation: The first module's A-domain selects and activates L-Leucine. The activated L-Leucine is then transferred to the adjacent T-domain.

-

Elongation and Modification:

-

The second module's A-domain activates L-Phenylalanine, which is then loaded onto its T-domain. An E-domain epimerizes the L-Phenylalanine to D-Phenylalanine. The C-domain of this module then catalyzes the formation of a peptide bond between the D-Phenylalanine and the L-Leucine from the first module. An M-domain methylates the amino group of the newly incorporated D-Phenylalanine.

-

The third module's A-domain activates Glycine, which is loaded onto its T-domain. The C-domain catalyzes peptide bond formation with the growing dipeptide.

-

The fourth module's A-domain activates L-Alanine, which is loaded onto its T-domain. The C-domain forms the final peptide bond. An M-domain methylates the amino group of the L-Alanine.

-

-

Termination and Cyclization: The final linear tetrapeptide, still tethered to the NRPS, is released and cyclized by the action of a terminal Thioesterase (TE) domain, forming the stable cyclic structure of this compound.

Conversion to Tentoxin

This compound is the direct precursor to tentoxin. This conversion is catalyzed by a separate enzyme, believed to be a cytochrome P450 monooxygenase.[1] This enzyme introduces a double bond into the phenylalanine residue, converting it to a dehydro-phenylalanine residue.

Figure 1: Biosynthetic pathway of this compound and its conversion to Tentoxin.

Genetic Regulation of this compound Biosynthesis

The production of secondary metabolites in fungi is tightly regulated at the transcriptional level. While specific regulatory elements for the this compound biosynthetic gene cluster have not been fully elucidated, studies on other Alternaria alternata toxins provide a potential model.

Transcription factors such as StuA and the pH-responsive regulator PacC have been shown to be involved in the biosynthesis of the ACT toxin in the tangerine pathotype of Alternaria alternata.[2] These global regulators often control multiple secondary metabolite gene clusters. It is plausible that the expression of the this compound synthetase gene is also under the control of such global regulators, responding to environmental cues like pH, nutrient availability, and developmental stage of the fungus. Further research is needed to identify the specific transcription factors and promoter elements that govern the expression of the this compound biosynthetic machinery.

Figure 2: Hypothetical regulatory cascade for this compound biosynthesis.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the this compound biosynthetic pathway. The following table is provided as a template for researchers to populate as more data becomes available.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics (this compound Synthetase) | |||

| Km (L-Leucine) | Data not available | ||

| Km (L-Phenylalanine) | Data not available | ||

| Km (Glycine) | Data not available | ||

| Km (L-Alanine) | Data not available | ||

| Vmax | Data not available | ||

| Fermentation Yields | |||

| This compound Titer | Data not available | Alternaria alternata | |

| Tentoxin Titer | Data not available | Alternaria alternata |

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound Synthetase Gene

To characterize the function of the this compound Synthetase, its gene can be expressed in a heterologous host, such as Aspergillus oryzae. This allows for the production of the enzyme in a controlled environment, free from other secondary metabolites of the native organism.

Protocol:

-

Gene Amplification: Amplify the full-length this compound Synthetase gene from the genomic DNA of a producing fungal strain using high-fidelity DNA polymerase.

-

Vector Construction: Clone the amplified gene into a suitable fungal expression vector under the control of a strong, constitutive promoter.

-

Transformation: Transform the expression vector into a suitable A. oryzae host strain using a protoplast-polyethylene glycol (PEG) mediated method.

-

Selection and Verification: Select for transformed colonies on appropriate selective media. Verify the integration and expression of the gene of interest via PCR and RT-qPCR.

-

Cultivation and Metabolite Extraction: Cultivate the transformed A. oryzae strain in a suitable liquid medium. After a defined period of growth, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

Figure 3: Workflow for heterologous expression of this compound Synthetase.

Purification and Analysis of this compound

Protocol:

-

Sample Preparation: Concentrate the organic extract from the fungal culture under reduced pressure.

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Detection: UV absorbance at a wavelength determined by the absorption spectrum of this compound.

-

Collect fractions corresponding to the peak of interest.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: High-resolution mass spectrometry to determine the exact mass of the purified compound. Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of this compound (C22H32N4O4) should be confirmed.

-

In Vitro Enzyme Activity Assay

Protocol:

-

Enzyme Purification: If the this compound Synthetase has been heterologously expressed with an affinity tag (e.g., His-tag), purify the enzyme from the cell lysate using affinity chromatography.

-

Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, ATP, MgCl2, and the four precursor amino acids (L-Leucine, L-Phenylalanine, Glycine, and L-Alanine).

-

Incubation: Incubate the reaction mixture at an optimal temperature and for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., methanol) and extract the products.

-

Analysis: Analyze the reaction products for the presence of this compound using HPLC and MS as described above.

Conclusion

The biosynthetic pathway of this compound in fungi is a prime example of the elegance and complexity of natural product synthesis. The multi-functional this compound Synthetase, a Non-Ribosomal Peptide Synthetase, orchestrates the assembly of this cyclic tetrapeptide with remarkable precision. While the core enzymatic steps are understood, significant opportunities remain for further research, particularly in elucidating the detailed regulatory networks that control the expression of the biosynthetic genes and in obtaining quantitative data on the enzyme kinetics and pathway flux. A deeper understanding of this pathway will not only advance our fundamental knowledge of fungal secondary metabolism but also provide a powerful platform for the bio-engineering of novel peptide-based molecules with potential applications in medicine and agriculture. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring and harnessing the biosynthetic potential of this compound and its related compounds.

References

- 1. WO2017159795A1 - Tentoxin synthesis-related gene, this compound or tentoxin production method using same, and transformant having same - Google Patents [patents.google.com]

- 2. The Alternaria alternata StuA transcription factor interacting with the pH-responsive regulator PacC for the biosynthesis of host-selective toxin and virulence in citrus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dihydrotentoxin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin, a derivative of the natural cyclic tetrapeptide tentoxin, is a molecule of significant interest within the scientific community. Understanding its fundamental physical and chemical properties is crucial for its potential application in research and drug development. This technical guide aims to provide a comprehensive overview of the known characteristics of this compound, present available quantitative data in a structured format, and outline general experimental protocols relevant to its study.

Physical and Chemical Properties

At present, detailed experimental data for many of the physical and chemical properties of this compound are not extensively available in publicly accessible literature. However, based on its chemical structure and data for the closely related compound, tentoxin, we can infer certain characteristics. The known properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₂N₄O₄ | PubChem |

| Molecular Weight | 416.51 g/mol | PubChem |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of 32 protons in various chemical environments within the cyclic peptide structure. Key regions of interest would include the signals from the amino acid residues, the methyl groups, and the phenyl group.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the 22 carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the peptide bonds, the aromatic carbons of the phenyl group, and the aliphatic carbons of the amino acid side chains.

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of this compound (416.51 Da). High-resolution mass spectrometry could confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments would provide valuable structural information, helping to elucidate the sequence and connectivity of the amino acid residues.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the molecule. These would include:

-

N-H stretching: Around 3300 cm⁻¹ from the amide groups.

-

C-H stretching: In the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O stretching: A strong absorption around 1650 cm⁻¹ corresponding to the amide carbonyl groups.

-

C=C stretching: Bands in the 1450-1600 cm⁻¹ region from the aromatic ring.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not published, the following are general methodologies that would be employed for its characterization.

Determination of Melting Point

A standard capillary melting point apparatus would be used. A small, finely powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample would be recorded.

Determination of Solubility

The solubility of this compound would be determined in a range of solvents of varying polarity (e.g., water, methanol, ethanol, dichloromethane, hexane). A known amount of the compound would be added to a specific volume of the solvent at a controlled temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved compound would be measured, typically by UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

-

NMR: Samples for NMR analysis would be prepared by dissolving a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

-

MS: Mass spectra would be obtained using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled to a mass analyzer (e.g., time-of-flight or quadrupole).

-

IR: The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound or its precise mechanism of biological action. Research in this area would be a novel and important contribution to understanding the potential therapeutic applications of this molecule.

A general workflow for investigating the biological activity of this compound is proposed below.

Caption: A generalized workflow for investigating the biological activity of a novel compound like this compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. It is evident that there are significant gaps in the experimental data for this compound. Further research is required to fully characterize its properties, elucidate its spectroscopic profile, and understand its biological activity and mechanism of action. The methodologies and workflows presented here provide a framework for future investigations into this promising molecule.

Dihydrotentoxin's Mechanism of Action in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotentoxin, a cyclic tetrapeptide and a structural analog of the phytotoxin tentoxin, exerts its primary toxic effect on sensitive plant species by targeting the chloroplast F-type ATP synthase (CF1-ATPase). This interaction disrupts the crucial process of photophosphorylation, leading to a cascade of events that culminates in chlorosis and ultimately, cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and a quantitative overview of its effects.

Introduction

Phytotoxins are secondary metabolites produced by microorganisms that can cause disease in plants. This compound, produced by certain species of the fungus Alternaria, is a notable example. Its structural similarity to tentoxin results in a similar, though not identical, biological activity profile. Understanding the precise mechanism of action of this compound is critical for developing strategies to mitigate its effects on crops and for potentially harnessing its herbicidal properties. This guide synthesizes the current knowledge on this compound's interaction with its molecular target and the subsequent physiological consequences.

Molecular Mechanism of Action

The primary molecular target of this compound in sensitive plant species is the F1 catalytic portion of the chloroplast ATP synthase (CF1). The interaction is complex, involving multiple binding sites with different affinities.

Interaction with Chloroplast F1-ATPase

This compound, like tentoxin, binds to the CF1 complex at the interface between the α and β subunits.[1][2] This binding is characterized by:

-

High-Affinity Inhibitory Site: At low concentrations, this compound binds to a high-affinity site, leading to the inhibition of both ATP synthesis and hydrolysis.[3][4] This binding locks the enzyme in an inactive conformation, preventing the rotational catalysis required for ATP production.

-

Low-Affinity Reactivating Site: At higher concentrations, a second, low-affinity binding site becomes occupied. This can paradoxically lead to a partial reactivation of the ATPase activity, though not necessarily a full recovery of ATP synthesis.[1][3]

The precise binding affinities (Ki or Kd) for this compound are not as extensively documented as those for tentoxin. However, studies on tentoxin and its analogs provide a framework for understanding this interaction.

Table 1: Comparative Inhibitory Effects on Chloroplast F1-ATPase

| Compound | Target Enzyme | High-Affinity Ki/Kd (approx.) | Low-Affinity Kd (approx.) | Effect at Low Concentration | Effect at High Concentration |

| Tentoxin | Chloroplast F1-ATPase | ~2-8 nM[4] | >1 µM[3] | Inhibition of ATP synthesis & hydrolysis[3] | Partial reactivation of ATPase activity[1][3] |

| This compound | Chloroplast F1-ATPase | Data not available | Data not available | Inhibition of ATP synthesis & hydrolysis | Partial reactivation of ATPase activity |

Note: Specific quantitative data for this compound is limited. The qualitative effects are inferred from its structural similarity and analogous behavior to tentoxin.

Signaling Pathway: From ATPase Inhibition to Chlorosis

The inhibition of CF1-ATPase by this compound initiates a signaling cascade that results in the characteristic symptom of chlorosis (yellowing of the leaves).

-

Inhibition of Photophosphorylation: The binding of this compound to CF1-ATPase directly blocks the synthesis of ATP in the chloroplasts.

-

Overenergization of Thylakoid Membranes: The continued light-driven electron transport in the absence of ATP synthesis leads to an excessive buildup of the proton motive force (pmf) across the thylakoid membrane. This state is referred to as "overenergization."

-

Generation of Reactive Oxygen Species (ROS): The over-reduced state of the electron transport chain promotes the formation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).

-

Oxidative Stress and Cellular Damage: The accumulation of ROS leads to oxidative stress, causing damage to cellular components, including lipids, proteins, and pigments.

-

Chlorophyll Degradation and Chlorosis: The oxidative damage triggers the degradation of chlorophyll, leading to the visible symptom of chlorosis.

Caption: Signaling pathway of this compound-induced chlorosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound.

Synthesis and Purification of this compound

This compound can be synthesized biologically using the non-ribosomal peptide synthetase (NRPS) from Alternaria species.

Protocol:

-

Fungal Culture: Culture the this compound-producing strain of Alternaria spp. in a suitable liquid medium (e.g., potato dextrose broth) for 10-14 days at 25°C with shaking.[5]

-

Mycelia Harvest: Separate the mycelia from the culture broth by filtration.[5]

-

Extraction: Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Purify the this compound from the crude extract using column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC).[6]

Caption: Workflow for the synthesis and purification of this compound.

Measurement of Chloroplast ATP Synthase Activity

The activity of CF1-ATPase can be measured by monitoring the rate of ATP synthesis or hydrolysis. The luciferin-luciferase assay is a highly sensitive method for measuring ATP synthesis.[7]

Protocol: Luciferin-Luciferase Assay

-

Thylakoid Isolation: Isolate intact thylakoids from the leaves of a sensitive plant species (e.g., spinach) using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing isolated thylakoids, ADP, inorganic phosphate (Pi), and the luciferin-luciferase reagent in a suitable buffer.

-

Initiation of Reaction: Initiate the ATP synthesis reaction by illuminating the sample with actinic light.

-

Luminescence Measurement: Measure the luminescence produced by the reaction using a luminometer. The light output is directly proportional to the amount of ATP synthesized.[8][9]

-

Inhibitor Assay: To determine the inhibitory effect of this compound, pre-incubate the thylakoids with varying concentrations of the toxin before initiating the reaction.

Table 2: Typical Reaction Mixture for Luciferin-Luciferase Assay

| Component | Final Concentration |

| Tricine-KOH (pH 8.0) | 50 mM |

| Sorbitol | 330 mM |

| KCl | 30 mM |

| MgCl₂ | 5 mM |

| ADP | 0.5 mM |

| K₂HPO₄ | 5 mM |

| Dithiothreitol (DTT) | 10 mM |

| Luciferin | 0.15 mg/mL |

| Luciferase | 0.1 mg/mL |

| Isolated Thylakoids | 10-20 µg chlorophyll/mL |

| This compound | Variable (for inhibition studies) |

Detection of Reactive Oxygen Species (ROS)

The production of ROS in response to this compound treatment can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11]

Protocol: DCFH-DA Assay

-

Plant Material Treatment: Treat plant leaves or protoplasts with this compound for a specified period.

-

Loading with DCFH-DA: Incubate the treated and control samples with DCFH-DA solution (typically 10-50 µM) in the dark. Cellular esterases will deacetylate DCFH-DA to the non-fluorescent DCFH.

-

ROS-mediated Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14][15][16]

Quantification of Chlorosis

Chlorosis can be quantified by measuring the chlorophyll content of the plant tissue.[17]

Protocol: Spectrophotometric Chlorophyll Quantification

-

Sample Collection: Collect leaf discs of a known area from both this compound-treated and control plants.

-

Pigment Extraction: Homogenize the leaf discs in 80% acetone or methanol to extract the chlorophyll.[18][19][20]

-

Centrifugation: Centrifuge the homogenate to pellet the cell debris.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or 652 nm and 665 nm for methanol extracts, using a spectrophotometer.[21][22]

-

Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).

Table 3: Arnon's Equations for Chlorophyll Quantification (80% Acetone)

| Pigment | Equation (µg/mL) |

| Chlorophyll a | (12.7 x A₆₆₃) - (2.69 x A₆₄₅) |

| Chlorophyll b | (22.9 x A₆₄₅) - (4.68 x A₆₆₃) |

| Total Chlorophyll | (20.2 x A₆₄₅) + (8.02 x A₆₆₃) |

Conclusion

This compound's mechanism of action in plant cells is a well-defined process initiated by the specific inhibition of chloroplast F1-ATPase. This leads to a cascade of events including thylakoid overenergization, ROS production, and ultimately, chlorophyll degradation and chlorosis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate details of this phytotoxin's activity. Further research focusing on the precise binding kinetics of this compound and a comprehensive comparative analysis with other tentoxin analogs will provide a more complete understanding of its structure-activity relationship and potential applications in agriculture and biotechnology.

References

- 1. Structure of spinach chloroplast F1-ATPase complexed with the phytopathogenic inhibitor tentoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of spinach chloroplast F1-ATPase complexed with the phytopathogenic inhibitor tentoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxin Induction and Protein Extraction from Fusarium spp. Cultures for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of chloroplast ATP synthesis activity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. bioquochem.com [bioquochem.com]

- 12. Determination of ROS by DCFH-DA fluorescence [bio-protocol.org]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. doc.abcam.com [doc.abcam.com]

- 17. prometheusprotocols.net [prometheusprotocols.net]

- 18. participants.wepal.nl [participants.wepal.nl]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. protocols.io [protocols.io]

- 21. sherubtsebotmal.wordpress.com [sherubtsebotmal.wordpress.com]

- 22. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]

Mechanism of Action: Inhibition of Chloroplast ATP Synthase

An In-depth Technical Guide on the Biological Activity of Dihydrotentoxin on Chloroplasts

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the biological activity of this compound and its closely related analogue, Tentoxin, on chloroplasts. Due to the limited specific research on this compound, this guide leverages the extensive data available for Tentoxin to describe the mechanism of action, biological effects, and relevant experimental protocols. This compound is a cyclic tetrapeptide phytotoxin produced by fungi of the Alternaria genus, alongside the more extensively studied Tentoxin.[1][2] Its primary site of action is the chloroplast F1-ATPase (CF1), a critical enzyme for energy conversion in plants.[1]

This compound, like Tentoxin, exerts its biological effect by directly targeting and inhibiting the chloroplast ATP synthase (also known as the Coupling Factor 1 or CFo-CF1 complex). This enzyme is responsible for synthesizing ATP from ADP and inorganic phosphate, using the proton gradient generated by the light-dependent reactions of photosynthesis (photophosphorylation).[3]

The toxin acts as a potent and specific inhibitor by binding to the soluble F1 portion of the complex.[1] Structural studies on the Tentoxin-CF1 interaction reveal that the binding site is located in a cleft at the interface between the α and β subunits.[1][4] This binding is uncompetitive, suggesting it occurs after the substrate (ATP, for hydrolysis) has bound.[5] The interaction physically blocks the inter-subunit communication and conformational changes necessary for the enzyme's rotary catalysis, thereby halting both ATP synthesis and hydrolysis at low concentrations.[4]

Quantitative Data on Toxin Activity

Table 1: Inhibition and Binding Constants for Tentoxin on Chloroplast F1-ATPase (CF1)

| Parameter | Species (Sensitivity) | Value | Reference |

|---|---|---|---|

| Affinity Constant (Ka) | Lettuce (Sensitive) | 1.3 - 20 x 10⁷ M⁻¹ | [6] |

| Radish (Insensitive) | < 1 x 10⁴ M⁻¹ | [6] | |

| Inhibition Constant (Ki) | Spinach (Sensitive) | ~10 nM | [7] |

| ATPase Inhibition | Lettuce (Sensitive) | Time-dependent; Affinity ~1.8 x 10⁸ M⁻¹ | [5] |

| Radish (Insensitive) | Unaffected | [6] | |

| Photophosphorylation (IC50) | Lettuce (Sensitive) | ~0.4 µM | [6] |

| | Radish (Insensitive) | ~8.0 µM |[6] |

Interestingly, Tentoxin exhibits a dual concentration-dependent effect. While low concentrations strongly inhibit ATP synthesis and hydrolysis, higher concentrations (>10 µM) can lead to a stimulation of ATPase activity.[1][7]

Biological Effects on Chloroplasts

The primary biological consequence of CF1 inhibition by this compound is the shutdown of photophosphorylation. This deprives the chloroplast, and subsequently the plant cell, of ATP produced during photosynthesis.

Key Biological Effects:

-

Inhibition of Photophosphorylation: The blockage of ATP synthase directly halts the synthesis of ATP using light energy.[6]

-

Induction of Chlorosis: In sensitive plant species, the lack of ATP disrupts normal chloroplast development and maintenance, leading to a failure to synthesize chlorophyll, which manifests as yellowing or chlorosis of the leaves.[1][8]

-

Disruption of Plastid Development: Electron microscopy of toxin-treated sensitive plants shows deformed plastids with disorganized internal lamellae, indicating that the toxin interferes with the normal biogenesis of the chloroplast.[8]

Table 2: Species-Specific Sensitivity to Tentoxin

| Plant Species | Sensitivity | Effect | Reference |

|---|---|---|---|

| Lettuce (Lactuca sativa) | Sensitive | Induces chlorosis, inhibits photophosphorylation | [6] |

| Cucumber (Cucumis sativus) | Sensitive | Induces chlorosis, disrupts plastid development | [8] |

| Spinach (Spinacia oleracea) | Sensitive | Potent inhibition of CF1-ATPase | [7] |

| Radish (Raphanus sativus) | Insensitive | No chlorosis, weak inhibition of photophosphorylation | [6] |

| Cabbage (Brassica oleracea) | Insensitive | No chlorosis, slight stimulation of chlorophyll synthesis | [8] |

| Maize, Tomato | Insensitive | No chlorosis |[1] |

The logical progression from the molecular interaction to the physiological symptom is a direct cause-and-effect pathway.

Experimental Protocols

Studying the effects of this compound on chloroplasts involves a series of established biochemical assays. The general workflow begins with the isolation of functional chloroplasts, followed by treatment with the inhibitor and measurement of specific activities.

Protocol 4.1: Isolation of Intact Chloroplasts from Spinach

This protocol is adapted from standard methods for isolating photosynthetically active chloroplasts.

Materials:

-

Grinding Buffer (GB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% (w/v) bovine serum albumin (BSA). Keep at 4°C.

-

Resuspension Buffer (RB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂. Keep at 4°C.

-

Percoll solution (40% and 80% v/v in RB).

-

Fresh spinach leaves, de-veined and washed.

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Pre-chill the blender, buffers, and all glassware to 4°C.

-

Homogenize ~50 g of spinach leaves in 200 mL of ice-cold GB with short bursts (3 x 5 seconds) in a blender at low speed.

-

Quickly filter the homogenate through four layers of cheesecloth followed by one layer of miracloth into a chilled beaker.

-

Centrifuge the filtrate at 1,500 x g for 2 minutes at 4°C to pellet the chloroplasts.

-

Gently discard the supernatant. Resuspend the crude chloroplast pellet in a minimal volume (~2-3 mL) of RB.

-

For purification, carefully layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40%/80%) in a centrifuge tube.

-

Centrifuge at 2,500 x g for 10 minutes at 4°C. Intact chloroplasts will form a band at the interface of the two Percoll layers.

-

Carefully collect the intact chloroplast band and wash with 5-10 volumes of RB.

-

Pellet the purified chloroplasts by centrifugation at 1,500 x g for 5 minutes.

-

Resuspend the final pellet in a small volume of RB and determine the chlorophyll concentration spectrophotometrically. Store on ice and use immediately.

Protocol 4.2: Measurement of Photophosphorylation (ATP Synthesis)

This assay measures the light-dependent synthesis of ATP, often by quantifying the incorporation of radioactive phosphate (³²P) or using a coupled enzymatic assay.

Materials:

-

Isolated intact chloroplasts.

-

Assay Medium: 50 mM HEPES-KOH (pH 7.8), 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 10 mM NaCl, and 0.5 mM KH₂PO₄.

-

Reagents: 2 mM ADP, 10 mM sodium ascorbate, 0.1 mM methyl viologen (electron acceptor), this compound stock solution.

-

Light source (e.g., fiber optic lamp with a heat filter).

-

Method for ATP detection (e.g., Luciferin-luciferase assay kit or ³²P-labeled phosphate and scintillation counting).

Procedure:

-

Prepare reaction mixtures in small tubes containing the assay medium.

-

Add chloroplasts to a final chlorophyll concentration of 10-20 µg/mL.

-

Add varying concentrations of this compound to different tubes. Include a control with no toxin.

-

Add ADP, ascorbate, and methyl viologen.

-

Equilibrate the samples in the dark for 2 minutes.

-

Initiate the reaction by illuminating the samples with a saturating light source.

-

After a set time (e.g., 2-5 minutes), stop the reaction (e.g., by adding trichloroacetic acid or by placing in darkness and adding a luciferase substrate).

-

Quantify the amount of ATP produced using the chosen detection method.

-

Calculate the rate of ATP synthesis and determine the inhibitory effect of this compound.

Protocol 4.3: Measurement of ATPase Activity

This assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi), typically in the dark after the enzyme has been light-activated.

Materials:

-

Isolated chloroplasts (thylakoid membranes are often used).

-

Activation Buffer: Contains a reducing agent like 5 mM DTT.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM ATP, 5 mM MgCl₂.

-

This compound stock solution.

-

Method for phosphate detection (e.g., colorimetric molybdate-based assay).

Procedure:

-

Pre-activate the ATPase activity of the chloroplasts by incubating them in an activation buffer under illumination in the presence of DTT for 5-10 minutes. This reduces the regulatory disulfide bond on the γ-subunit.[3]

-

Transfer the activated chloroplasts to assay tubes containing the assay buffer and varying concentrations of this compound.

-

Incubate the reaction in the dark at a controlled temperature (e.g., 37°C) for 10-15 minutes.

-

Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate).

-

Measure the amount of inorganic phosphate released using a colorimetric assay.

-

Calculate the rate of ATP hydrolysis and determine the effect of this compound at different concentrations.

References

- 1. mdpi.com [mdpi.com]

- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chloroplast ATP Synthase Features the Characteristic Redox Regulation Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of spinach chloroplast F1-ATPase complexed with the phytopathogenic inhibitor tentoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tentoxin. An uncompetitive inhibitor of lettuce chloroplast coupling factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroplast coupling factor 1: A species-specific receptor for tentoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the ATP synthase alpha-subunit in conferring sensitivity to tentoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of tentoxin on chlorophyll synthesis and plastid structure in cucumber and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrotentoxin: A Technical Guide to Its Phytotoxicity on Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin, a derivative of the natural cyclic tetrapeptide tentoxin, is a subject of interest for its potential phytotoxic properties. Tentoxin, produced by several species of the fungus Alternaria, is known to induce chlorosis in sensitive plant species by interfering with chloroplast development and energy transfer processes. While research on this compound is limited, this guide provides a comprehensive overview of the known phytotoxic effects of its parent compound, tentoxin, which serves as a crucial reference point. This document summarizes available data, outlines relevant experimental protocols, and visualizes the underlying molecular mechanisms to aid researchers in the fields of herbicide development and plant biology.

I. Quantitative Phytotoxicity Data

The sensitivity of a plant species to tentoxin is determined by a single amino acid substitution in the β-subunit of the chloroplast ATP synthase (CF1). This high degree of specificity results in a distinct pattern of susceptible and resistant species, a characteristic that is likely shared by this compound.

Table 1: Susceptibility of Various Plant Species to Tentoxin

| Plant Species | Common Name | Family | Susceptibility |

| Lactuca sativa | Lettuce | Asteraceae | Sensitive |

| Cucumis sativus | Cucumber | Cucurbitaceae | Sensitive |

| Brassica oleracea | Cabbage | Brassicaceae | Insensitive |

| Raphanus sativus | Radish | Brassicaceae | Insensitive |

| Zea mays | Corn | Poaceae | Insensitive |

| Glycine max | Soybean | Fabaceae | Insensitive |

| Nicotiana tabacum | Tobacco | Solanaceae | Insensitive |

Note: This table is based on qualitative data for tentoxin. Quantitative data such as EC50 values for this compound are not currently available in the literature.

II. Experimental Protocols

The assessment of phytotoxicity for compounds like this compound typically involves bioassays that measure the impact on seed germination, seedling growth (root and shoot elongation), and the development of chlorosis. The following are detailed methodologies for key experiments that can be adapted for testing this compound.

A. Seed Germination and Seedling Growth Bioassay

This protocol is a standard method for evaluating the effect of a test compound on the early stages of plant development.

1. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or dimethyl sulfoxide) at a high concentration.

-

Create a series of dilutions from the stock solution with sterile distilled water or a nutrient medium to achieve the desired test concentrations. A solvent control (containing the same concentration of the solvent used for the stock solution) and a negative control (distilled water or nutrient medium only) must be included.

2. Seed Sterilization and Plating:

-

Surface sterilize seeds of the target plant species by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

-

Aseptically place a sterile filter paper in each Petri dish (9 cm diameter).

-

Pipette 5 mL of each test solution or control onto the filter paper in the respective Petri dishes.

-

Place a predetermined number of sterilized seeds (e.g., 20-30) evenly on the filter paper in each dish.

3. Incubation:

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a controlled environment chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

4. Data Collection and Analysis:

-

After a set incubation period (e.g., 5-7 days), count the number of germinated seeds in each dish. Germination is typically defined as the emergence of the radicle.

-

Carefully remove the seedlings and measure the length of the primary root and shoot of each seedling.

-

Calculate the germination percentage and the average root and shoot length for each treatment.

-

The phytotoxicity can be expressed as the percentage of inhibition compared to the negative control. The EC50 (half maximal effective concentration) values for germination and growth inhibition can be determined using probit analysis or other suitable statistical methods.

B. Chlorosis Induction Assay

This assay is particularly relevant for tentoxin and its derivatives, as their primary mode of action is the induction of chlorosis.

1. Plant Material and Growth Conditions:

-

Grow seedlings of sensitive plant species (e.g., lettuce or cucumber) in a soilless potting mix in a controlled environment chamber.

2. Application of this compound:

-

Prepare a solution of this compound at the desired concentration with a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface.

-

Apply the solution to the cotyledons or true leaves of the seedlings using a fine mist sprayer or by direct application with a micropipette. A control group should be treated with a solution containing only the solvent and surfactant.

3. Observation and Quantification:

-

Visually assess the development of chlorosis (yellowing of the leaves) over a period of 7-14 days.

-

The degree of chlorosis can be quantified using a chlorophyll meter or by extracting chlorophyll from the leaves and measuring its absorbance spectrophotometrically.

III. Visualization of Molecular Mechanisms

The primary mechanism of action of tentoxin, and likely this compound, involves the disruption of chloroplast function. The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of this compound-induced Chlorosis.

Caption: Experimental Workflow for Phytotoxicity Assessment.

Conclusion

While specific research on the phytotoxicity of this compound is sparse, the extensive knowledge of its parent compound, tentoxin, provides a solid foundation for future investigations. The species-specific phytotoxicity, mediated by the interaction with the chloroplast CF1 ATP synthase, presents a compelling case for the development of selective herbicides. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to systematically evaluate the phytotoxic potential of this compound and its derivatives on a wide range of plant species. Further research is critically needed to establish quantitative phytotoxicity data for this compound and to fully elucidate its mode of action, which will be instrumental for its potential application in agriculture and drug development.

Dihydrotentoxin as a Mycotoxin in Agricultural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the mycotoxin tentoxin; however, specific research on dihydrotentoxin is limited. This guide will focus on tentoxin as a proxy, given its structural similarity and co-occurrence. Methodologies and toxicological insights related to tentoxin are presumed to be highly relevant for the study of this compound.

Introduction

Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to food safety and security worldwide. Among these, toxins produced by Alternaria species are of growing concern due to their widespread contamination of various agricultural commodities.[1] this compound, a cyclic tetrapeptide, is a lesser-known member of the Alternaria toxin family, which includes the more extensively studied tentoxin. This guide provides a comprehensive overview of the current knowledge, focusing on tentoxin to infer the potential risks, analytical methodologies, and mechanisms of action relevant to this compound.

Alternaria toxins are known to contaminate a wide range of crops, including cereals, oilseeds, fruits, and vegetables.[1][2] Their presence in the food chain necessitates robust detection methods and a thorough understanding of their toxicological profiles to mitigate potential risks to human and animal health.

Occurrence in Agricultural Products

Tentoxin has been detected in various agricultural commodities. The following table summarizes the reported occurrence levels.

| Agricultural Product | Toxin Detected | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Wheat | Tentoxin (TEN) | 3.3 (in Serbian samples) | [3] | |

| Wheat | Tentoxin (TEN) | Not specified | 10 | [4] |

| Tomato Puree | Tentoxin (TEN) | Not specified | Not specified | [4] |

| Sunflower Seeds | Tentoxin (TEN) | Not specified | Not specified | [4] |

| General Food Samples (South Korea) | Tentoxin (TEN) | Not specified | 0.43 | [5] |

LOQ = Limit of Quantification

Toxicology

The toxicological data for tentoxin, and by extension this compound, is primarily focused on its phytotoxic effects. Information on mammalian toxicity is scarce in the provided literature.

| Toxin | Effect | Organism | Details | Reference |

| Tentoxin | Chlorosis | Sensitive Plants | Damages the F1-ATPase of chloroplasts, inhibiting energy production. | [6] |

| Tentoxin | General Toxicity | Animals | Tenuazonic acid (another Alternaria toxin) is toxic to mice, chickens, and dogs, causing hemorrhages. AOH and AME show mutagenic and clastogenic effects in vitro. Specific data for tentoxin is limited. | [2] |

Note: LD50 values for tentoxin or this compound in mammals are not available in the provided search results. The primary toxic effect reported for tentoxin is its phytotoxicity due to the inhibition of chloroplast F1-ATPase.[6]

Analytical Methodology: LC-MS/MS for the Determination of Alternaria Toxins

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and selective determination of Alternaria toxins in food and feed.[4][7][8]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A common and effective sample preparation method is the QuEChERS approach.[3]

Protocol:

-

Homogenization: Homogenize a representative sample of the agricultural product.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified acetonitrile/water (e.g., 84:16 v/v with 1% formic acid).

-

Add internal standards (isotopically labeled tentoxin, if available).

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 5000 x g for 10 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant.

-

Add to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly used. Detection is performed in Selected Reaction Monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for tentoxin and its internal standard.

Mechanism of Action

Inhibition of Chloroplast F1-ATPase

The primary mechanism of action for tentoxin's phytotoxicity is its ability to bind to and inhibit the F₁-ATPase in the chloroplasts of sensitive plant species.[6] This inhibition disrupts photophosphorylation, the process of converting light energy into chemical energy in the form of ATP, leading to chlorosis (yellowing of the leaves) and plant death.[6]

Biosynthesis

Tentoxin is a cyclic tetrapeptide, and its biosynthesis is carried out by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[6][9] The biosynthesis involves the sequential addition of amino acid residues, which are activated and tethered to the enzyme complex before cyclization to form the final product.[9] The process also involves N-methylation of certain amino acid residues.[9]

Visualizations

Experimental Workflow for Alternaria Toxin Analysis

Caption: Workflow for the analysis of Alternaria toxins using LC-MS/MS.

Proposed Biosynthetic Pathway of Tentoxin by NRPS

Caption: Simplified schematic of tentoxin biosynthesis by an NRPS enzyme.

Mechanism of Tentoxin-Induced Chlorosis

Caption: Mechanism of tentoxin action leading to plant chlorosis.

References

- 1. thepoultrysite.com [thepoultrysite.com]

- 2. Alternaria in Food: Ecophysiology, Mycotoxin Production and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence and Determination of Alternaria Mycotoxins Alternariol, Alternariol Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Natural Occurrence of Alternaria Toxins in Agricultural Products and Processed Foods Marketed in South Korea by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putative Nonribosomal Peptide Synthetase and Cytochrome P450 Genes Responsible for Tentoxin Biosynthesis in Alternaria alternata ZJ33 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newfoodmagazine.com [newfoodmagazine.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies of the biosynthesis of tentoxin by Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrotentoxin: An In-depth Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin is a cyclic tetrapeptide mycotoxin produced by various species of the fungal genus Alternaria. As a metabolic precursor to the more widely studied tentoxin, this compound's natural occurrence and biological activity are of significant interest to researchers in mycology, plant pathology, and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its detection and quantification.

Natural Occurrence of this compound

This compound is produced by phytopathogenic fungi of the genus Alternaria, which are ubiquitous in the environment, commonly found as saprophytes in soil and on decaying organic matter, and as pathogens on a wide range of plants.[1][2] While the presence of Alternaria species suggests the potential for this compound contamination, specific quantitative data on the natural occurrence of this compound in various environmental matrices such as soil, water, and agricultural commodities is limited in the currently available scientific literature. Most studies have focused on the more potent end-product, tentoxin, or other major Alternaria toxins. However, the co-occurrence of this compound with tentoxin can be inferred in environments where tentoxin-producing Alternaria strains are present.

Table 1: General Occurrence of Alternaria Toxins (as indicators for potential this compound presence)

| Matrix | Alternaria Toxins Detected | Producing Organisms | Geographic Location |

| Grains (Wheat, Barley, Maize) | Tentoxin, Alternariol, Tenuazonic Acid | Alternaria alternata, A. tenuissima | Worldwide |

| Fruits (Apples, Tomatoes) | Tentoxin, Alternariol, Alternariol monomethyl ether | Alternaria alternata | Worldwide |

| Vegetables (Peppers, Carrots) | Tentoxin, Tenuazonic Acid | Alternaria spp. | Worldwide |

| Soil | Various Alternaria spp. | Alternaria spp. | Worldwide |

Note: This table summarizes the general occurrence of major Alternaria toxins. Specific quantitative data for this compound is scarce.

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway in Alternaria alternata.[3] NRPSs are large, multi-domain enzymes that assemble peptides without the use of ribosomes. The biosynthesis of this compound is a multi-step process involving the activation of constituent amino acids and their sequential condensation.

The biosynthesis of tentoxin, and by extension its precursor this compound, involves a multienzyme complex.[3] The precursor amino acids are activated by ATP and then bound to the enzyme.[3] The process includes N-methylation, with S-adenosyl methionine (SAM) acting as the methyl group donor.[3] The elongation of the peptide chain proceeds, and finally, this compound is released from the synthetase, likely through a cyclization step.[3] this compound is then converted to tentoxin in a reversible reaction.[3]

The gene cluster responsible for tentoxin biosynthesis in Alternaria alternata has been identified and includes genes encoding an NRPS.[2] These biosynthetic gene clusters are often located on conditionally dispensable chromosomes in Alternaria species.[2]

Signaling Pathway Diagram

Caption: Biosynthesis of this compound by NRPS.

Experimental Protocols

Sample Collection and Preparation

Objective: To extract this compound from environmental matrices for subsequent analysis.

Materials:

-

Sample matrix (e.g., plant tissue, soil)

-

Liquid nitrogen

-

Grinder or mortar and pestle

-

Extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., methanol/water, 50:50, v/v)

Protocol:

-

Sample Homogenization: Freeze the sample with liquid nitrogen and grind it to a fine powder using a grinder or a mortar and pestle.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of the extraction solvent.

-

Vortex vigorously for 20 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the toxins with 10 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the reconstitution solvent.

-

Filter the solution through a 0.22 µm syringe filter into an LC vial.

-

LC-MS/MS Analysis for this compound Quantification

Objective: To detect and quantify this compound in the prepared sample extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions (Example - to be optimized for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): [M+H]+ for this compound (m/z to be determined).

-

Product Ions (Q3): At least two characteristic fragment ions for confirmation and quantification.

-

-

Collision Energy and other MS parameters: To be optimized for maximum sensitivity and specificity for this compound.

Quantification:

-

A calibration curve should be prepared using certified reference standards of this compound in the reconstitution solvent.

-

The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

-

Matrix-matched calibration standards are recommended to compensate for matrix effects.

Experimental Workflow Diagram

Caption: Workflow for this compound Analysis.

Conclusion and Future Perspectives